REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=C([CH:7]=[C:8]([O:10][CH2:11][CH3:12])[CH:9]=1)C#N.[OH-:13].[Na+].[CH2:15]([OH:17])[CH3:16]>O>[Br:1][C:2]1[CH:3]=[C:16]([CH:7]=[C:8]([O:10][CH2:11][CH3:12])[CH:9]=1)[C:15]([OH:13])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
529 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)OCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the oily residue dissolved in tert-butylmethyl ether (60 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
treated again with tert-butylmethyl ether (120 mL) and 1 N hydrochloric acid (60 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted twice with tert-butylmethyl ether (2×60 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |